molecular formula C21H18N2O2 B3047722 N-[phenyl(phenylformamido)methyl]benzamide CAS No. 14328-15-5

N-[phenyl(phenylformamido)methyl]benzamide

Cat. No. B3047722
CAS RN: 14328-15-5
M. Wt: 330.4 g/mol
InChI Key: VFIJOUHBZUMVCW-UHFFFAOYSA-N
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Description

N-[phenyl(phenylformamido)methyl]benzamide, also known as NPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a benzamide derivative that has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool for investigating various cellular and molecular processes. In

Advantages and Limitations for Lab Experiments

N-[phenyl(phenylformamido)methyl]benzamide has several advantages for use in laboratory experiments, including its ability to selectively block chloride channels and its ability to modulate the activity of other ion channels. Additionally, this compound is relatively easy to synthesize and has a high degree of purity, making it a reliable tool for scientific research. However, there are also some limitations to the use of this compound in laboratory experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on N-[phenyl(phenylformamido)methyl]benzamide. One area of interest is the development of more selective chloride channel blockers that can target specific types of chloride channels. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on ion channel activity. Finally, there is potential for the development of novel therapeutic agents based on the biochemical and physiological effects of this compound.

Scientific Research Applications

N-[phenyl(phenylformamido)methyl]benzamide has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is as a chloride channel blocker, which makes it a valuable tool for investigating the role of chloride channels in various physiological processes. This compound has been shown to inhibit the activity of several different types of chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) channel, the volume-regulated anion channel (VRAC), and the calcium-activated chloride channel (CaCC).

Biochemical Analysis

Biochemical Properties

N,N’-(phenylmethylene)dibenzamide has been found to interact with various biomolecules, particularly in the context of anion transport and binding . The compound displays evidence of aggregation in solution, with single crystal X-ray crystallographic analysis showing hydrogen bonding between the amide substituents of adjacent receptors .

Cellular Effects

The effects of N,N’-(phenylmethylene)dibenzamide on cellular processes are primarily related to its role in anion transport. Anions play important roles throughout biological systems, including regulating cellular pH, osmotic balance, and cell volume . By influencing anion transport, N,N’-(phenylmethylene)dibenzamide can potentially impact these cellular functions.

Molecular Mechanism

At the molecular level, N,N’-(phenylmethylene)dibenzamide exerts its effects through interactions with anions. The compound forms stable complexes with a range of anions, facilitated by the parallel array of hydrogen bond donors present in its structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-(phenylmethylene)dibenzamide have been observed over time. The compound displays evidence of aggregation in solution, suggesting potential changes in its behavior over time .

Metabolic Pathways

N,N’-(phenylmethylene)dibenzamide’s role in metabolic pathways is primarily related to its interaction with anions. By forming stable complexes with anions, the compound could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

In terms of transport and distribution, N,N’-(phenylmethylene)dibenzamide’s interactions with anions suggest that it could potentially be transported across lipid bilayers, influencing its distribution within cells and tissues .

Subcellular Localization

The subcellular localization of N,N’-(phenylmethylene)dibenzamide is likely influenced by its interactions with anions and its potential to be transported across lipid bilayers

properties

IUPAC Name

N-[benzamido(phenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c24-20(17-12-6-2-7-13-17)22-19(16-10-4-1-5-11-16)23-21(25)18-14-8-3-9-15-18/h1-15,19H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIJOUHBZUMVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50931799
Record name N,N'-(Phenylmethylene)dibenzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50931799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14328-15-5
Record name NSC93664
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-(Phenylmethylene)dibenzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50931799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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